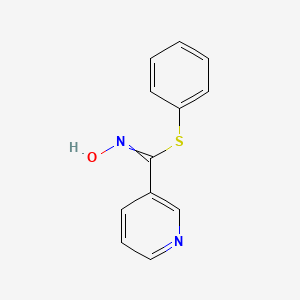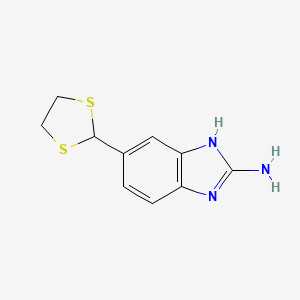![molecular formula C10H12O2S B14491932 [(2-Methylcyclopropyl)sulfonyl]benzene CAS No. 65288-16-6](/img/structure/B14491932.png)
[(2-Methylcyclopropyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methylcyclopropyl)sulfonyl]benzene is an organic compound characterized by a benzene ring substituted with a sulfonyl group attached to a 2-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylcyclopropyl)sulfonyl]benzene typically involves the sulfonation of (2-Methylcyclopropyl)benzene. This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring undergoes sulfonation using reagents such as sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound, often employing sulfuric acid or fuming sulfuric acid as sulfonating agents .
Chemical Reactions Analysis
Types of Reactions
[(2-Methylcyclopropyl)sulfonyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in further electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Common Reagents and Conditions
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used for nitration reactions.
Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) are used for halogenation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce the sulfonyl group.
Major Products Formed
Nitration: Formation of nitro derivatives of this compound.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
[(2-Methylcyclopropyl)sulfonyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2-Methylcyclopropyl)sulfonyl]benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, participating in various substitution reactions. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic attack on the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
(2-Methylcyclopropyl)benzene: Lacks the sulfonyl group, making it less reactive in electrophilic substitution reactions.
Benzenesulfonyl Chloride: Contains a sulfonyl chloride group, making it more reactive towards nucleophiles.
Properties
CAS No. |
65288-16-6 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(2-methylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-8-7-10(8)13(11,12)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
SKCKZPYRPHUPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


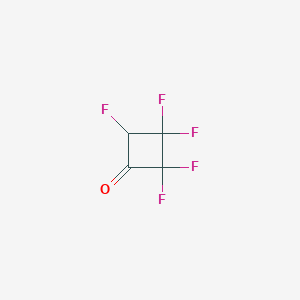
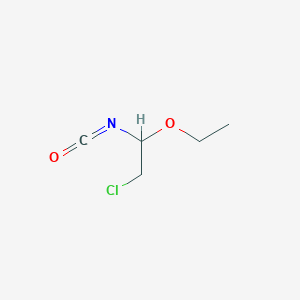
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
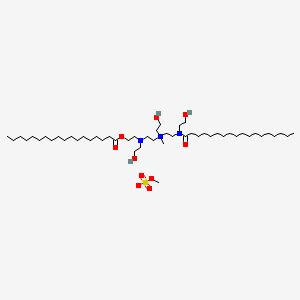

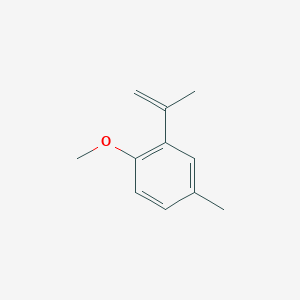
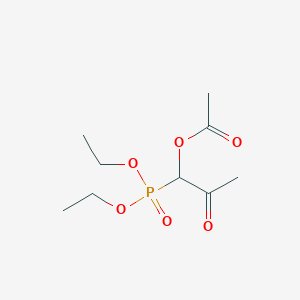
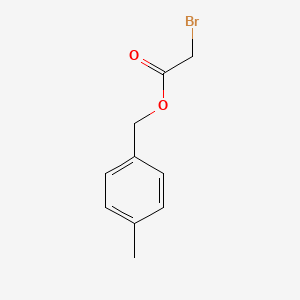
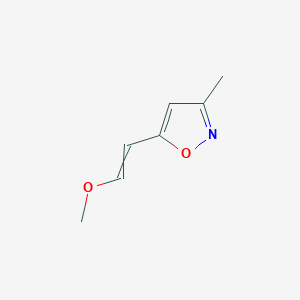
![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
phenylsilane](/img/structure/B14491923.png)
